Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that combines the structural features of both furan and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The furan ring is known for its reactivity and biological properties, while the triazole ring is a common pharmacophore in many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-ylmethylamine with 3-amino-1H-1,2,4-triazole-5-carboxylic acid under appropriate conditions. One common method involves the esterification of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with furan-2-ylmethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and triazole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes and receptors involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological receptors and enzymes. This interaction can inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Furan-2-ylmethyl 3-amino-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a triazole ring.
Furan-2-ylmethyl 3-amino-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a triazole ring.
Uniqueness
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8N4O3 |
---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c9-8-10-6(11-12-8)7(13)15-4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12) |
InChI-Schlüssel |
AIVBJNVJWGOSON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)COC(=O)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.